(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, and a 4-ethoxycarbonylphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxycarbonylbenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: Formation of 2,4-diketopyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydroxyl groups and the ethoxycarbonylphenyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the ethoxycarbonyl group, which may affect its reactivity and binding properties.
(2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine: Contains a methoxy group instead of an ethoxycarbonyl group, which may influence its solubility and biological activity.
(2,4)-Dihydroxy-5-(4-nitrophenyl)pyrimidine: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of the ethoxycarbonyl group in (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(17)9-5-3-8(4-6-9)10-7-14-13(18)15-11(10)16/h3-7H,2H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRNPYSRXIVSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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